molecular formula C23H29N5O2 B2420545 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899727-05-0

6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2420545
CAS RN: 899727-05-0
M. Wt: 407.518
InChI Key: GYAYXARQWBAWES-UHFFFAOYSA-N
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Description

6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.518. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Hydantoin derivatives, including imidazolidine-2,4-dione structures, are recognized for their significant role in medicinal chemistry. They serve as a preferred scaffold due to their diverse biological and pharmacological activities in therapeutic and agrochemical applications. The synthesis of hydantoin using the Bucherer-Bergs reaction highlights its importance in the production of non-natural amino acids and their conjugates with potential medical applications. The reaction is lauded for its efficiency and simplicity in synthesizing important natural products and new organic compounds, possibly including 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione, as potential therapeutics (Shaikh et al., 2023).

Role in Antitumor Activity

Imidazole derivatives have been identified to possess antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others have been reviewed for their antitumor properties. Some of these compounds have successfully passed preclinical testing stages, suggesting that 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione might have potential applications in this field, given its imidazole core (Iradyan et al., 2009).

Applications in Synthetic Biology

Research into unnatural base pairs for synthetic biology has revealed the significance of imidazole-related structures. The development of unnatural base pairs consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines demonstrates the potential of these structures in enhancing the scope of synthetic biology, potentially including the synthesis and application of 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione (Saito-Tarashima & Minakawa, 2018).

Synthesis of Functionalized Analogues

The synthesis of functionalized analogues such as 1,3-thiazolidin-4-one and its derivatives has been explored extensively. These compounds have shown great pharmacological importance and are found in commercial pharmaceuticals. The study of their synthesis, structure, and biological potential indicates a promising future in medicinal chemistry, which may include compounds like 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione (Santos et al., 2018).

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-13(2)11-12-26-21(29)19-20(25(7)23(26)30)24-22-27(16(5)17(6)28(19)22)18-10-8-9-14(3)15(18)4/h8-10,13H,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYXARQWBAWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione

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